molecular formula C41H78NNaO11P B12366533 CID 170917286

CID 170917286

Katalognummer: B12366533
Molekulargewicht: 815.0 g/mol
InChI-Schlüssel: MTFAJQIOCRPKSD-GKEJWYBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on contextual clues from Figure 1 in , which lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), CID 170917286 may belong to a structurally similar family of bioactive molecules. Oscillatoxins are marine-derived cyclic peptides or polyketides known for their cytotoxic and anticancer properties . While direct structural data for this compound is absent, its inclusion in comparative analyses suggests it shares functional or structural motifs with these compounds.

Eigenschaften

Molekularformel

C41H78NNaO11P

Molekulargewicht

815.0 g/mol

InChI

InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/t37-;/m1./s1

InChI-Schlüssel

MTFAJQIOCRPKSD-GKEJWYBXSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917286” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that provide the necessary functional groups for the target compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product formation.

    Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:

    Batch or Continuous Production: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 170917286” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Compound “CID 170917286” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of compound “CID 170917286” involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Differences

identifies oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) as derivatives with distinct substitutions (e.g., methyl groups, hydroxylation patterns). If CID 170917286 is part of this family, its structural variations likely influence properties such as solubility, stability, and bioactivity. For example:

  • Hydroxylation : Oscillatoxin E (CID 156582093) and F (CID 156582092) feature hydroxyl groups that may increase hydrogen bonding, affecting solubility and target affinity .

Physicochemical Properties

Molecular weight (MW) and polarity differences are critical for pharmacokinetics. For instance:

Compound CID Molecular Weight (g/mol) Key Functional Groups
101283546 (Oscillatoxin D) ~800* Cyclic ester, ketone
185389 (30-methyl-Oscillatoxin D) ~814* Methyl, cyclic ester
170917286 (Hypothesized) ~790–820* Unknown

*Estimated based on oscillatoxin analogs .

The MW range of this compound suggests moderate solubility in aqueous environments, comparable to other oscillatoxins. However, substituents like methyl groups (CID 185389) could reduce water solubility by ~15% compared to non-methylated analogs .

Analytical Characterization

highlights GC-MS and vacuum distillation for compound fractionation, which are standard for volatile analogs. Non-volatile oscillatoxins typically require LC-MS/MS or NMR for characterization. This compound’s mass spectrum (if similar to CID 101283546) would show fragmentation patterns indicative of cyclic structures .

Research Findings and Data Gaps

  • Structural Elucidation: No crystallographic or NMR data for this compound is available, limiting mechanistic insights.
  • Bioactivity Screening: Existing studies focus on cytotoxicity, but targets like kinase inhibition or immunomodulation remain unexplored.
  • Synthetic Accessibility : Oscillatoxin derivatives are often marine-natural products; synthetic routes for this compound are undocumented .

Q & A

Q1. How can I formulate a focused research question for studying CID 170917286’s biochemical interactions?

Methodological Answer: Begin by applying the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your inquiry. For example:

  • Population/Problem: Specific biological targets or pathways influenced by CID 170917285.
  • Intervention: Molecular interactions (e.g., binding affinity, inhibition/activation).
  • Comparison: Baseline activity without the compound or against analogous compounds.
  • Outcome: Quantifiable metrics (e.g., IC50, thermodynamic stability).
  • Time: Temporal scope of the study (e.g., acute vs. chronic exposure).
    Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor .

Q. Q2. What strategies ensure a comprehensive literature review for this compound-related studies?

Methodological Answer:

  • Use systematic search protocols: Combine this compound’s CAS number , synonyms, and associated pathways in databases like PubMed, SciFinder, and Web of Science.
  • Apply Boolean operators (AND/OR/NOT) to filter results by methodology (e.g., crystallography, in vitro assays).
  • Prioritize primary sources (peer-reviewed journals) over reviews for experimental details.
  • Critically evaluate conflicting findings using a contradiction matrix to identify gaps (e.g., discrepancies in reported binding affinities) .

Q. Q3. How do I design a hypothesis-driven experimental workflow for this compound?

Methodological Answer:

  • Hypothesis: State a testable claim (e.g., “this compound inhibits Enzyme X via competitive binding”).
  • Variables: Define independent (e.g., compound concentration), dependent (e.g., enzymatic activity), and controlled variables (e.g., pH, temperature).
  • Controls: Include positive/negative controls (e.g., known inhibitors, solvent-only groups).
  • Reproducibility: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), ensuring others can replicate your work .

Advanced Research Questions

Q. Q4. How can I resolve contradictions in existing data on this compound’s mechanism of action?

Methodological Answer:

  • Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like assay conditions or sample purity.
  • Use sensitivity analysis to identify outliers or methodological biases (e.g., fluorescence interference in high-throughput screens).
  • Validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding kinetics .

Q. Q5. What advanced techniques optimize experimental design for this compound’s in vivo studies?

Methodological Answer:

  • Dose-Response Optimization: Employ Hill equation modeling to determine effective concentrations while minimizing toxicity.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Use compartmental modeling to predict tissue distribution and metabolite formation.
  • Ethical Compliance: Align with 3Rs framework (Replacement, Reduction, Refinement) for animal studies, ensuring statistical power without excessive sample sizes .

Q. Q6. How should I address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

  • Synthetic Protocol Standardization: Document reaction conditions (e.g., solvent purity, catalyst lot numbers) using Electronic Lab Notebooks (ELNs) .
  • Analytical Validation: Combine NMR, HPLC-MS, and X-ray crystallography to confirm compound identity and purity (>95%).
  • Batch-to-Batch Consistency: Implement Quality by Design (QbD) principles to control critical process parameters (e.g., temperature gradients, stirring rates) .

Q. Q7. What methodologies enhance data interpretation for this compound’s multi-omics profiles?

Methodological Answer:

  • Integrative Analysis: Use tools like STRING-DB for pathway enrichment or Cytoscape for network pharmacology to link omics data (transcriptomics, proteomics) to functional outcomes.
  • Machine Learning: Train classifiers to predict structure-activity relationships (SAR) from high-dimensional datasets.
  • Ethical Data Sharing: Deposit raw data in repositories like ChEMBL or PubChem, adhering to FAIR principles .

Methodological Best Practices

  • Data Contradiction Management: Apply iterative triangulation (theoretical, methodological, data source) to validate findings .
  • Ethical Compliance: Disclose conflicts of interest and obtain ethics approvals for human/animal studies .
  • Peer Review Preparation: Anticipate reviewer critiques by preemptively addressing limitations (e.g., sample size justification, control robustness) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.